N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide

Safety Regulatory compliance Reproductive toxicity

N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide (CAS 1021145-85-6) is a synthetic trifluoroethyl-substituted aminoacetamide with the molecular formula C₆H₁₁F₃N₂O and a molecular weight of 184.16 g/mol. The compound features a tertiary N,N-dimethylamide terminus and a secondary amine bridge to a 2,2,2-trifluoroethyl group, placing it at the intersection of fluorinated building blocks and amide-containing scaffolds.

Molecular Formula C6H11F3N2O
Molecular Weight 184.16 g/mol
CAS No. 1021145-85-6
Cat. No. B3363387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide
CAS1021145-85-6
Molecular FormulaC6H11F3N2O
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CNCC(F)(F)F
InChIInChI=1S/C6H11F3N2O/c1-11(2)5(12)3-10-4-6(7,8)9/h10H,3-4H2,1-2H3
InChIKeyQTARMRFRCXLRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide (CAS 1021145-85-6) – Chemical Identity and Baseline Specifications for Research Procurement


N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide (CAS 1021145-85-6) is a synthetic trifluoroethyl-substituted aminoacetamide with the molecular formula C₆H₁₁F₃N₂O and a molecular weight of 184.16 g/mol . The compound features a tertiary N,N-dimethylamide terminus and a secondary amine bridge to a 2,2,2-trifluoroethyl group, placing it at the intersection of fluorinated building blocks and amide-containing scaffolds . Its ECHA C&L Inventory notification classifies it as Skin Corr. 1B (H314) and STOT SE 3 (H335) [1]. Commercial availability includes offerings at ≥95% purity (AKSci, Santa Cruz Biotechnology) and a high-grade NLT 97% specification (MolCore), with 1 g pricing at approximately €752 through specialty suppliers .

Why N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide Cannot Be Replaced by Common Solvent or Building Block Analogs


The compound's combination of a tertiary N,N-dimethylamide terminus and a secondary 2,2,2-trifluoroethylamine bridge creates a functional profile that diverges markedly from simpler in-class compounds. N,N-dimethylacetamide (DMA, CAS 127-19-5) is classified as Repr. 1B (H360D: may damage the unborn child), imposing significant occupational health restrictions, whereas the target compound carries no reproductive toxicity classification [1]. The primary amine analog 2-amino-N-(2,2,2-trifluoroethyl)acetamide (CAS 359821-38-8) lacks the N,N-dimethyl substitution and is typically supplied at only 95% purity as a yellow crystalline powder with a low melting point of 35–37 °C [2]. 2,2,2-Trifluoroethylamine (CAS 753-90-2) is a volatile liquid (boiling point 36–37 °C) classified as Flam. Liq. 2, requiring cold-chain storage and presenting handling challenges absent in the target compound's solid-form profile . These differences in regulatory hazard classification, physical form, and purity specification mean that direct substitution without revalidation is not scientifically or operationally sound.

Quantitative Comparator Evidence for N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide vs. Closest Analogs


Regulatory Hazard Classification: Absence of Reproductive Toxicity vs. N,N-Dimethylacetamide (DMA)

N,N-dimethylacetamide (DMA) carries a harmonised classification as Repr. 1B (H360D: may damage the unborn child) under the EU CLP Regulation, a restriction that imposes mandatory risk management measures and limits its use in GMP pharmaceutical manufacturing [1]. In contrast, N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide is notified under CLP only as Skin Corr. 1B (H314) and STOT SE 3 (H335, respiratory irritation), with no reproductive toxicity classification [2]. This regulatory divergence translates into simpler handling protocols, broader permissible occupational exposure scenarios, and reduced compliance burden for procurement teams operating under EU chemical safety frameworks.

Safety Regulatory compliance Reproductive toxicity CLP classification

Purity Specification Advantage: NLT 97% vs. Standard 95% in Primary Amine Analog

The high-grade specification of N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide from MolCore is NLT 97% , delivered under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . In comparison, the closest primary amine analog, 2-amino-N-(2,2,2-trifluoroethyl)acetamide (CAS 359821-38-8), is routinely supplied at a minimum purity of 95% across multiple vendors including Apollo Scientific, Aladdin, AKSci, and Sigma-Aldrich . This 2% absolute purity differential, while seemingly modest, can translate into a meaningful reduction in the impurity burden when the compound is used as a building block in multi-step synthetic sequences, potentially decreasing the need for intermediate purification steps and improving overall yield consistency.

Purity Quality control Building block Pharmaceutical intermediate

Metabolic Stability Derived from the Trifluoroethyl Moiety: Class-Level Resistance to Microsomal Oxidation

The ω-trifluoroethyl group has been shown to confer profound resistance to oxidative metabolism in liver microsomal systems. In a foundational study, p-nitrophenyl 2,2,2-trifluoroethyl ether was virtually completely resistant to microsomal metabolism, whereas its non-fluorinated ethyl analogue was extensively O-dealkylated under identical conditions [1]. This metabolic shielding effect is a well-established principle in medicinal chemistry and extends by class-level inference to the trifluoroethylamino moiety present in N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide. In contrast, non-fluorinated aminoacetamide building blocks such as N,N-dimethylglycinamide (CAS 1857-19-8) lack this electron-withdrawing fluorinated motif and would be expected to undergo more rapid oxidative N-dealkylation or α-carbon hydroxylation [2]. While direct microsomal stability data for the target compound itself are not publicly available, the class-level evidence from structurally analogous trifluoroethyl ethers and amines provides a strong basis for anticipating superior metabolic persistence.

Metabolic stability Trifluoroethyl effect Microsomal metabolism Drug design

Physical Form and Storage Stability: Solid vs. Volatile Liquid Comparators

N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide is supplied as a solid (powder or crystalline form), as inferred from its absence of boiling point data on vendor specification sheets and the typical solid-state nature of related N,N-dimethylaminoacetamides . Its primary amine analog, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is explicitly described as a yellow crystalline powder with a low melting point of 35–37 °C [1]. The simple building block 2,2,2-trifluoroethylamine (CAS 753-90-2) is a volatile liquid with a boiling point of 36–37 °C, classified as Flam. Liq. 2 (highly flammable liquid) and requiring refrigerated storage (0–6 °C) . The solid physical form of the target compound eliminates the flammability hazard associated with the liquid amine, simplifies long-term storage at ambient temperature (per AKSci storage specification: 'Store long-term in a cool, dry place'), and facilitates accurate weighing for stoichiometric reactions .

Physical form Storage Handling Laboratory safety

Recommended Application Scenarios for N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide Based on Comparative Evidence


GMP Pharmaceutical Intermediate Synthesis Requiring Low Regulatory Burden

In GMP-compliant pharmaceutical manufacturing, the use of N,N-dimethylacetamide (DMA) as a solvent or reactant triggers mandatory reproductive toxicity risk assessments and exposure monitoring under EU chemical safety regulations due to its Repr. 1B (H360D) classification. N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide, lacking any reproductive toxicity classification, can serve as a structurally analogous amide building block for N,N-dimethylacetamide-terminated pharmacophores while significantly reducing occupational health compliance overhead. The NLT 97% purity specification from ISO-certified suppliers further supports its use in regulated synthetic sequences where impurity documentation is critical .

Synthesis of Metabolically Stabilized Probe Molecules and PROTAC Linkers

The trifluoroethyl group's demonstrated ability to confer resistance to hepatic microsomal oxidative metabolism—as evidenced by the near-complete metabolic shielding observed in structurally related trifluoroethyl ethers—makes this compound a strategically advantageous building block for designing metabolically stable chemical probes, PROTAC linkers, or fragment-like screening compounds . While the primary amine analog 2-amino-N-(2,2,2-trifluoroethyl)acetamide also carries the trifluoroethyl motif, the target compound's tertiary N,N-dimethylamide terminus provides a distinct hydrogen-bond acceptor profile (no amide NH donor) that can alter target engagement selectivity relative to primary amide congeners.

Solid-Phase Synthesis and Automated Parallel Chemistry Workflows

The solid physical form of N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide eliminates the volatility and flammability issues associated with liquid 2,2,2-trifluoroethylamine (Flam. Liq. 2, bp 36–37 °C), enabling accurate gravimetric dispensing on automated solid-dispensing platforms without solvent evaporation artifacts . Its ambient-temperature storage compatibility further simplifies inventory management in high-throughput chemistry laboratories, where cold-chain-dependent reagents introduce logistical bottlenecks.

Academic Medicinal Chemistry Exploring Fluorinated Amide SAR

For structure–activity relationship (SAR) studies exploring the effects of N,N-dimethylamide vs. primary amide termination in fluorinated scaffolds, the target compound offers a direct, off-the-shelf comparator to 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The 2% higher purity ceiling (NLT 97% vs. 95%) reduces the risk of confounding biological assay results attributable to impurities, which is particularly relevant in early-stage hit validation where impurity-driven false positives can misdirect medicinal chemistry resources.

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